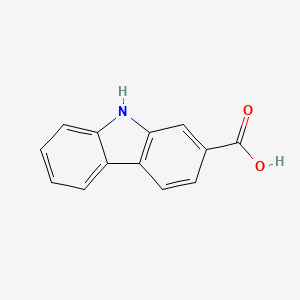

9H-Carbazole-2-carboxylic acid

CAS No.: 51094-28-1

Cat. No.: VC3803487

Molecular Formula: C13H9NO2

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51094-28-1 |

|---|---|

| Molecular Formula | C13H9NO2 |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 9H-carbazole-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16) |

| Standard InChI Key | SNHLDNRYSKNZRC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

9H-Carbazole-2-carboxylic acid belongs to the carbazole family, featuring a tricyclic structure comprising two benzene rings fused to a pyrrole ring. Its systematic IUPAC name is 9H-carbazole-2-carboxylic acid, with the molecular formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol . The carboxylic acid group at the 2-position enhances its reactivity, making it amenable to esterification, amidation, and other derivatization reactions. Key identifiers include:

-

CAS Registry Number: 51094-28-1

-

MDL Number: MFCD04499966

Structural Analysis

X-ray crystallography and computational studies confirm a planar carbazole core with the carboxylic acid group adopting a coplanar orientation relative to the aromatic system. This conformation facilitates π-π stacking interactions in solid-state structures and influences electronic properties . The compound’s acidity (pKa ≈ 4.5–5.0) stems from the deprotonation of the carboxylic acid group, which enhances solubility in polar solvents like ethanol and water under basic conditions .

Synthesis and Manufacturing

Hydrolytic Synthesis from Esters

The most widely reported method involves the hydrolysis of ethyl 9H-carbazole-2-carboxylate (CAS 26000-33-9) under alkaline conditions:

-

Reaction Conditions:

-

Advantages: High reproducibility and scalability for industrial applications.

Cadogan Reductive Cyclization

A novel approach employs Suzuki-Miyaura coupling followed by Cadogan reductive cyclization:

-

Key Steps:

-

Applications: Enables access to carbazole alkaloids and regioselective derivatives.

Table 1: Comparison of Synthetic Routes

| Method | Starting Material | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkaline Hydrolysis | Ethyl ester | NaOH/HCl, reflux | 99% | |

| Cadogan Cyclization | 2-Bromoaniline derivatives | Triphenylphosphine, reflux | 48–65% |

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (O-H stretch) .

-

NMR Spectroscopy:

Biological Activities and Derivatives

Antimicrobial Derivatives

N-Substituted carbazole carbamates and sulfonamides derived from 9H-carbazole-2-carboxylic acid exhibit broad-spectrum activity:

-

MIC Values: 12.6–22.3 mm inhibition zones against Staphylococcus aureus and Candida albicans at 100 µg/mL .

-

Structure-Activity Relationship (SAR): Bulky substituents at the N-position enhance antimicrobial potency .

Neuroprotective Applications

Carbazole derivatives demonstrate neuroprotective effects in neuronal cell models:

-

Compound 60 (2-phenyl-9-(p-tolyl)-9H-carbazole): 3 µM concentration reduces glutamate-induced cell death by 40% .

-

Mechanism: Antioxidative activity via glutathione-independent pathways .

Industrial and Research Applications

Pharmaceutical Intermediates

The carboxylic acid group facilitates the synthesis of:

-

Prodrugs: Ester and amide derivatives for enhanced bioavailability.

-

Anticancer Agents: Carbazole-metal complexes targeting DNA topoisomerases .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume